Abyssenine B is a cyclopeptide alkaloid characterized by its unique 15-membered ring structure. It is part of a larger class of compounds known for their complex cyclic structures, which often exhibit significant biological activity. Abyssenine B has garnered attention due to its potential therapeutic applications and its intriguing chemical properties.
The chemistry of Abyssenine B involves several notable reactions, particularly in its synthesis. Key reactions include:
Abyssenine B exhibits various biological activities, primarily attributed to its structural features. Research indicates that cyclopeptide alkaloids like Abyssenine B may possess:
The synthesis of Abyssenine B typically involves multiple steps and sophisticated methodologies:
Abyssenine B's applications are primarily found in medicinal chemistry and pharmacology:
Interaction studies involving Abyssenine B focus on understanding how it interacts with biological targets:
Abyssenine B shares structural and functional similarities with other cyclopeptide alkaloids. Notable similar compounds include:
| Compound | Structure Type | Biological Activity | Synthetic Method |
|---|---|---|---|
| Abyssenine B | Cyclopeptide | Antimicrobial, Antitumor | Copper-mediated reactions |
| Abyssenine A | Cyclopeptide | Antimicrobial | Ullmann coupling |
| Mucronine E | Cyclopeptide | Antitumor | Olefination |
| Paliurine E | Cyclopeptide | Neuroprotective | Macrocyclization |
Abyssenine B stands out due to its specific structural features and distinct biological activities, making it a subject of ongoing research in medicinal chemistry. Its synthesis methods highlight the innovative approaches used to construct complex natural products, reflecting the intricacies involved in producing such valuable compounds.
Abyssenine B represents a structurally complex fifteen-membered ring cyclopeptide alkaloid that exhibits remarkable crystallographic properties fundamental to understanding its three-dimensional architecture . The compound belongs to the broader family of cyclopeptide alkaloids, which are characterized by their macrocyclic ring systems typically containing thirteen, fourteen, or fifteen atoms [2] [3].
X-ray crystallographic analysis serves as the primary method for determining the absolute configuration of complex organic molecules, particularly those containing multiple stereogenic centers [4] [5]. For cyclopeptide alkaloids like Abyssenine B, crystallographic studies reveal critical structural features including bond lengths, bond angles, and torsional angles that define the molecular geometry [6]. The crystallographic unit cell parameters provide essential information about the packing arrangement and intermolecular interactions within the crystal lattice [7] [8].
| Crystallographic Parameter | Typical Range for Cyclopeptide Alkaloids | Significance |
|---|---|---|
| Space Group | P1, P21, C2 | Determines molecular symmetry |
| Unit Cell Dimensions (Å) | a: 8-15, b: 10-18, c: 12-20 | Defines crystal lattice |
| Unit Cell Angles (°) | α, β, γ: 90-120 | Describes lattice geometry |
| Z Value | 2-8 | Number of molecules per unit cell |
| Resolution (Å) | 0.8-1.5 | Quality of structural data |
The absolute configuration determination relies on the identification of stereogenic centers within the macrocyclic framework [4]. Abyssenine B contains multiple chiral centers, including those associated with amino acid residues and the characteristic enamide moiety [9] [10]. The stereochemical assignments follow Cahn-Ingold-Prelog priority rules, with configurations typically designated as R or S for each chiral center [4].
Crystallographic analysis reveals that the fifteen-membered ring of Abyssenine B adopts a specific conformation that minimizes ring strain while accommodating the various functional groups [11]. The macrocyclic structure exhibits conformational flexibility, with the ring system capable of adopting multiple low-energy conformations in solution [12]. The crystal structure represents the thermodynamically favored solid-state conformation, which may differ from solution-phase conformations [6].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Abyssenine B through analysis of both one-dimensional and two-dimensional spectra [14]. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shift patterns that reflect the unique structural features of the cyclopeptide alkaloid [15] [16].
The aromatic region of the proton spectrum typically displays signals between 6.5 and 8.0 parts per million, corresponding to protons on the benzene ring system [17]. These aromatic protons exhibit characteristic coupling patterns that provide information about the substitution pattern and electronic environment [18]. The methoxy group protons appear as a sharp singlet around 3.8 parts per million, while the various amino acid side chain protons contribute to the complex multipicity patterns observed in the aliphatic region [19].
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.5-8.0 | Various | 2-4H |
| Methoxy H | 3.7-3.9 | Singlet | 3H |
| Alpha H (amino acids) | 4.0-5.5 | Multiplet | Variable |
| Methylamino H | 2.2-2.8 | Singlet | 3H |
| Aliphatic H | 0.8-3.0 | Various | Variable |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of Abyssenine B [20] [15]. The carbonyl carbons of the amide groups appear in the downfield region around 170-180 parts per million, while aromatic carbons contribute signals between 110-160 parts per million [19]. The characteristic enamide carbon signals provide crucial information about the geometric configuration of the double bond [21].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, establish connectivity patterns between protons and carbons [18] [19]. These experiments are essential for complete structural assignment and confirmation of the proposed molecular framework [22] [15].
High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation pattern analysis for Abyssenine B [23]. The exact mass measurement allows for precise molecular formula determination, which is crucial for structural confirmation [24] [23].
The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular formula of Abyssenine B [25] [24]. Fragmentation patterns in the mass spectrum provide structural information through characteristic loss patterns [24]. Common fragmentations include loss of methoxy groups, amino acid side chains, and cleavage of amide bonds [25].
| Fragment Ion | Mass Loss (Da) | Structural Origin |
|---|---|---|
| [M-31]+ | 31 | Loss of methoxy group |
| [M-57]+ | 57 | Loss of isobutyl side chain |
| [M-14]+ | 14 | Loss of methyl group |
| [M-28]+ | 28 | Loss of carbon monoxide |
Tandem mass spectrometry experiments provide additional structural information through controlled fragmentation of selected precursor ions [26] [27]. These experiments help establish the sequence of amino acid residues and identify the connectivity patterns within the macrocyclic structure [25].
Ultraviolet-visible spectroscopy reveals the electronic absorption properties of Abyssenine B, particularly those associated with the aromatic chromophore and conjugated systems [28] [29]. The spectrum typically exhibits absorption bands in the ultraviolet region corresponding to π→π* transitions of the aromatic ring system [17].
The characteristic absorption around 255-275 nanometers reflects the presence of the substituted benzene ring, while additional bands may arise from the extended conjugation involving the enamide moiety [17] [29]. The extinction coefficients provide quantitative information about the absorption intensity and can be used for concentration determination [28].
Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of Abyssenine B [30] [31]. These computational methods allow for geometry optimization, electronic property prediction, and conformational analysis [32] [33].
Geometry optimization calculations using density functional theory methods such as B3LYP with appropriate basis sets yield theoretical molecular structures that can be compared with experimental crystallographic data [30] [33]. The optimized geometries provide bond lengths, bond angles, and torsional angles that characterize the molecular framework [32].
| Computational Parameter | Method | Basis Set | Application |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | Structural prediction |
| Frequency Calculations | B3LYP | 6-31G(d,p) | Vibrational analysis |
| Electronic Properties | M06-2X | 6-311+G(d,p) | Energy calculations |
| Solvation Effects | PCM | 6-31G(d,p) | Solution modeling |
Electronic structure calculations reveal the frontier molecular orbital energies and charge distribution patterns [34] [31]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into reactivity and electronic properties [29]. Natural bond orbital analysis offers detailed information about bonding patterns and charge transfer within the molecule [31].
Molecular dynamics simulations provide insights into the conformational flexibility of Abyssenine B in solution [35] [12]. These calculations reveal the accessible conformational space and identify the most stable conformations under physiological conditions [11].
The fifteen-membered macrocyclic ring exhibits significant conformational flexibility, with multiple low-energy conformations contributing to the solution-phase behavior [12] [11]. Ring strain analysis reveals the energetic costs associated with different conformations and helps explain the observed structural preferences [11].
Conformational search algorithms systematically explore the potential energy surface to identify global and local minima [35]. These calculations provide essential information about the relationship between molecular structure and dynamic behavior [12]. The results help interpret nuclear magnetic resonance spectroscopic observations and explain the conformational exchange processes observed in solution [36].
Solvation effects significantly influence the conformational preferences of Abyssenine B, with polar solvents stabilizing different conformations compared to nonpolar environments [12]. Implicit solvation models incorporated into the calculations account for these solvent-dependent effects [31].
AbyssenineB biosynthesis follows the characteristic pathways observed in cyclopeptide alkaloid formation, involving multiple enzymatic steps that transform amino acid precursors into the final 15-membered macrocyclic structure. The biosynthetic pathway of AbyssenineB begins with the assembly of amino acid building blocks through a carefully orchestrated enzymatic cascade [2].
The precursor molecules for AbyssenineB biosynthesis include standard proteinogenic amino acids and specialized amino acids that contribute to the compound's unique structural features. Research on related cyclopeptide alkaloids indicates that the biosynthetic machinery typically employs dedicated ribosomally synthesized and post-translationally modified peptide pathways, which have been identified in various plant species producing cyclopeptide alkaloids [2]. The enzymatic cascade involves multiple condensation reactions that form the peptide backbone before cyclization occurs [3].
The formation of the 15-membered macrocyclic ring structure characteristic of AbyssenineB requires specific enzymatic mechanisms that facilitate ring closure while maintaining structural integrity. Studies on similar cyclopeptide alkaloids have demonstrated that copper-mediated reactions play a crucial role in the cyclization process, particularly in the formation of the enamide functionality that is characteristic of this class of compounds [4] [5]. The enzymatic cascade responsible for AbyssenineB formation involves peptide synthetases that catalyze the sequential addition of amino acid residues, followed by cyclization enzymes that facilitate ring closure through intramolecular bond formation [6].
| Enzymatic Step | Function | Substrate | Product |
|---|---|---|---|
| Initial Condensation | Peptide bond formation | Amino acid precursors | Linear peptide intermediate |
| Chain Extension | Sequential amino acid addition | Growing peptide chain | Extended linear precursor |
| Cyclization | Ring closure | Linear peptide precursor | Cyclic peptide product |
| Final Modification | Structural refinement | Cyclic intermediate | AbyssenineB |
The genetic basis for AbyssenineB biosynthesis involves a coordinated gene cluster that contains all the necessary enzymatic machinery for the compound's formation. Similar to other polyketide and peptide natural product biosynthetic pathways, the genes responsible for AbyssenineB production are likely organized in a clustered arrangement that facilitates coordinated regulation and efficient metabolite production [7] [8].
Gene cluster identification for cyclopeptide alkaloids has benefited significantly from advances in genome mining and bioinformatics approaches. The use of antiSMASH software and related tools has enabled researchers to identify biosynthetic gene clusters based on conserved catalytic domains and structural motifs characteristic of peptide synthetases [8]. In the case of AbyssenineB, the gene cluster would be expected to contain genes encoding for peptide synthetases, cyclization enzymes, and regulatory proteins that control the expression of the biosynthetic machinery.
Functional annotation of the AbyssenineB biosynthetic gene cluster involves the identification of specific domains within the encoded proteins that correspond to known catalytic functions. Type I peptide synthetases typically contain multiple modules, each responsible for the incorporation of a specific amino acid residue [9] [10]. The modular organization of these enzymes allows for the precise control of substrate specificity and the order of amino acid incorporation, which is critical for the formation of the correct peptide sequence and subsequent cyclization.
The regulatory components of the gene cluster include transcriptional activators and repressors that control the expression of biosynthetic genes in response to environmental conditions and cellular signals. Research on related biosynthetic pathways has identified SARP family transcriptional activators and LuxR-type regulators as common components of natural product gene clusters [7] [11]. These regulatory proteins ensure that the biosynthetic machinery is expressed at appropriate levels and under suitable conditions for optimal compound production.
| Gene Function | Domain Organization | Catalytic Activity | Product |
|---|---|---|---|
| Peptide Synthetase Module 1 | KS-AT-ACP | Amino acid activation and condensation | Dipeptide intermediate |
| Peptide Synthetase Module 2 | KS-AT-DH-KR-ACP | Chain extension and modification | Tripeptide intermediate |
| Cyclization Enzyme | Cyclase domain | Ring closure catalysis | Cyclic peptide |
| Transcriptional Regulator | DNA-binding domain | Gene expression control | Regulatory control |
Metabolic engineering strategies for AbyssenineB production focus on optimizing the biosynthetic pathway through various approaches including heterologous expression, pathway optimization, and strain improvement. The development of efficient production systems requires a comprehensive understanding of the biosynthetic machinery and the cellular factors that influence compound formation [12] [13].
Heterologous expression represents one of the most promising approaches for AbyssenineB production, involving the transfer of the complete biosynthetic gene cluster to a suitable host organism such as Escherichia coli, Streptomyces species, or plant systems. Successful heterologous expression requires careful consideration of codon optimization, promoter selection, and the availability of precursor molecules in the host organism [14] [15]. The use of advanced genetic tools such as CRISPR-Cas systems has enabled more precise manipulation of biosynthetic pathways and improved production yields [16] [17].
Pathway optimization involves the fine-tuning of gene expression levels to achieve balanced flux through the biosynthetic pathway. This approach typically includes the optimization of promoter strengths, ribosome binding sites, and the relative expression levels of different enzymes in the pathway [18] [12]. Systems biology approaches, including metabolic flux analysis and computational modeling, provide valuable insights into pathway bottlenecks and opportunities for improvement.
Strain engineering represents another important aspect of metabolic engineering for AbyssenineB production. This includes the deletion of competing pathways that divert precursor molecules away from the target compound, as well as the enhancement of precursor supply pathways to increase the availability of building blocks for biosynthesis [16] [13]. The integration of synthetic biology tools allows for the design of synthetic regulatory circuits that can dynamically control pathway expression in response to cellular conditions.
Plant-based production systems offer unique advantages for cyclopeptide alkaloid production, particularly when the native biosynthetic machinery is derived from plant sources. Transient expression systems using Nicotiana benthamiana have proven effective for testing gene combinations and optimizing pathway expression [14] [19]. Stable transformation approaches allow for the development of production platforms that can be scaled for commercial applications.
| Engineering Strategy | Target | Method | Expected Outcome |
|---|---|---|---|
| Heterologous Expression | Host organism selection | Gene cluster transfer | Functional pathway establishment |
| Pathway Optimization | Enzyme expression levels | Promoter engineering | Balanced metabolic flux |
| Precursor Enhancement | Substrate availability | Pathway augmentation | Increased production capacity |
| Strain Improvement | Competing pathways | Gene deletion/regulation | Enhanced selectivity |
The application of machine learning and artificial intelligence approaches to metabolic engineering has emerged as a powerful tool for optimizing AbyssenineB production. These approaches can predict optimal gene expression levels, identify potential bottlenecks in the pathway, and suggest engineering strategies for improved production yields [14]. The integration of multi-omics data, including transcriptomics, proteomics, and metabolomics, provides a comprehensive understanding of the cellular processes involved in AbyssenineB biosynthesis and enables more targeted engineering approaches.